molecular formula C10H10O3 B101305 3'-Hydroxyisosafrole CAS No. 17581-86-1

3'-Hydroxyisosafrole

Cat. No. B101305
CAS RN: 17581-86-1
M. Wt: 178.18 g/mol
InChI Key: JQZASRHQYJJUCE-UPHRSURJSA-N
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Description

3’-Hydroxyisosafrole, also known as 3,4-Methylenedioxycinnamyl alcohol, is a compound with the molecular formula C10H10O3 . It is categorized as a toxic natural substance .


Synthesis Analysis

The synthesis of 3’-Hydroxyisosafrole has been reported in several studies . For instance, one study reported that 3’-Hydroxyisosafrole can be synthesized from 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of 3’-Hydroxyisosafrole consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 178.187 g/mol .


Chemical Reactions Analysis

3’-Hydroxyisosafrole undergoes various chemical reactions. For instance, it can rapidly undergo side-chain oxidation to yield 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid . It can also react with deoxyguanosine (dGuo) in aqueous solution to form both safrol-1’-yl- and isosafrol-3’-yl-deoxyguanosine adducts .


Physical And Chemical Properties Analysis

3’-Hydroxyisosafrole has a boiling point of 340.00 °C at 760.00 mm Hg and is soluble in water, with a solubility of 4297 mg/L at 25 °C . It has a logP (o/w) of 1.820 .

Scientific Research Applications

  • Metabolic Sulfonation and Side-Chain Oxidation in Mice : 3'-Hydroxyisosafrole undergoes metabolic sulfonation and side-chain oxidation in mice. It shows significantly lower hepatocarcinogenic activity compared to 1'-hydroxysafrole, indicating different metabolic pathways and toxicity profiles in rodents (Boberg, Miller, & Miller, 1986).

  • Metabolic Activation and Electrophilic Reactivities : The metabolic activation of 3'-Hydroxyisosafrole and its electrophilic reactivities are a focus of research, particularly in relation to the formation of DNA adducts, which are crucial in understanding its carcinogenic potential (Wislocki, Borchert, Miller, & Miller, 1976).

  • Formation and Repair of DNA Adducts : 3'-Hydroxyisosafrole’s role in the formation and repair of DNA adducts is studied to understand its carcinogenic mechanisms. This research is pivotal in the context of cancer biology and the effects of environmental carcinogens (Phillips, Hanawalt, Miller, & Miller, 1981).

  • Absorption, Metabolism, and Excretion in Rats and Humans : Research on the absorption, metabolism, and excretion of 3'-Hydroxyisosafrole in rats and humans provides insights into its pharmacokinetics and toxicology. This is important for assessing its safety and potential therapeutic applications (Benedetti, Malnoë, & Broillet, 1977).

  • Electrophilic and Carcinogenic Metabolites Studies : Studies on the carcinogenic and mutagenic activities of 3'-Hydroxyisosafrole metabolites enhance understanding of its potential risks and mechanisms of action in inducing carcinogenesis (Wislocki, Miller, Miller, McCoy, & Rosenkranz, 1977).

  • Role in Inducing Enzymatic Systems : Research on 3'-Hydroxyisosafrole’s role in inducing certain enzymatic systems, like cytochrome P450 isoforms, offers insights into its biochemical interactions and potential implications in drug metabolism (Delaforge, Koop, & Coon, 1982).

Safety And Hazards

3’-Hydroxyisosafrole is classified as a toxic natural substance . It is not recommended for fragrance or flavor use . The compound is not found to have any GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6,11H,5,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZASRHQYJJUCE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxyisosafrole

CAS RN

17581-86-1, 58095-76-4
Record name 3'-Hydroxyisosafrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9X47L3FML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
EW Boberg, EC Miller, JA Miller - Chemico-biological interactions, 1986 - Elsevier
… and 3’-hydroxyisosafrole were also formed from each ester in the presence of water. When either l’[ 3 H] … and 3’-hydroxyisosafrole in the mouse in vivo and in vitro and to compare their …
Number of citations: 24 www.sciencedirect.com
JD Peele, EO Oswald - Bulletin of Environmental Contamination and …, 1978 - Springer
… and II X i0 ~ for 3'-hydroxyisosafrole. Kinetic constants were not … to the isomer 3'-hydroxyisosafrole. We compared the … spontaneously rearranged to 3'-hydroxyisosafrole in less …
Number of citations: 17 link.springer.com
PG Wislocki, EC Miller, JA Miller, EC McCoy… - Cancer research, 1977 - AACR
The carcinogenic and mutagenic activities of metabolites and possible metabolites of safrole and 1′-hydroxysafrole were investigated as guides to their importance as possible …
Number of citations: 145 aacrjournals.org
P Borchert, JA Miller, EC Miller, TK Shires - Cancer research, 1973 - AACR
When fed as 0.5% of the diet for 8 to 10 months, 1′-hydroxysafrole induced a high incidence of hepatocellular carcinomas in male rats; safrole induced only a low incidence under …
Number of citations: 205 aacrjournals.org
P Borchert, PG Wislocki, JA Miller, EC Miller - Cancer research, 1973 - AACR
… Thus, only traces of 3'-hydroxyisosafrole were observed on isolation of 120 mg of l'-… or 3'-hydroxyisosafrole, while 3'-acetoxyisosafrole appeared to yield 1 to 2% of product on reaction …
Number of citations: 197 aacrjournals.org
RW Wiseman, TR Fennell, JA Miller, EC Miller - Cancer research, 1985 - AACR
The identities of the adducts formed on reaction of the model electrophilic and carcinogenic esters 1′-acetoxysafrole or 1′-acetoxyestragole with deoxyguanosine in vitro and those …
Number of citations: 87 aacrjournals.org
EW Boberg - 1986 - osti.gov
… The sulfuric acid ester of 3'-hydroxyisosafrole was also shown to be electrophilic when … However, no evidence was obtained for in vivo metabolism of 3'-hydroxyisosafrole to a sulfuric …
Number of citations: 1 www.osti.gov
MS Benedetti, A Malnoe, AL Broillet - Toxicology, 1977 - Elsevier
… 3'-hydroxyisosafrole were also detected in the urine of rat but not found in man. According to Borchert and co-workers [3] 3'-hydroxyisosafrole … containing 3'-hydroxyisosafrole increased …
Number of citations: 91 www.sciencedirect.com
EW BOBERG - 1987 - elibrary.ru
… However, no evidence was obtained for in vivo metabolism of 3''-hydroxyisosafrole to a … hepatocarcinogenicity of 3''-hydroxyisosafrole were observed. 3''-Hydroxyisosafrole underwent …
Number of citations: 0 elibrary.ru
PG Wislocki, P Borchert, JA Miller, EC Miller - Cancer Research, 1976 - AACR
… At intervals, aliquots of the ether layer were removed for analysis of 3'hydroxyisosafrole by thin-layer chromatography on silica sheets with n-hexane:ethyl ether (1:1) and …
Number of citations: 129 aacrjournals.org

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